molecular formula C18H15BrF3NO4 B8760472 6-bromo-4-(hydroxymethyl)-1-(4-methoxybenzyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one

6-bromo-4-(hydroxymethyl)-1-(4-methoxybenzyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one

Cat. No. B8760472
M. Wt: 446.2 g/mol
InChI Key: RRLCGBIERLHCDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08314094B2

Procedure details

6-Bromo-1-(4-methoxybenzyl)-4-(trifluoromethyl)-4-vinyl-1,4-dihydro-2H-3,1-benzoxazin-2-one (71.5 g, 0.161 mol) was dissolved in dichloromethane (200 mL) and methanol (200 mL), and the solution was cooled to 0° C. and stirred in an ozone atmospher for 2 hours. After the ozone atmospher was replaced by a nitrogen atmospher, sodium borohydride (12.2 g, 0.323 mol) was slowly added thereto at 0° C. After the reaction solution was stirred at 0° C. for 10 minutes, excess acetone was added thereto. After the solvent was evaporated under reduced pressure, the resulting residue was diluted with ethyl acetate, and 1 N hydrochloric acid was added until the pH of the aqueous layer reached about 6. The organic layer was separated and washed with water and saturated brine and then dried over magnesium sulfate. After the drying agent was removed by filtration, the solvent was evaporated under reduced pressure. The resulting residue was crystallized from water and ethanol, whereby the objective compound (62.4 g, 87%) was obtained as a white solid.
Name
6-Bromo-1-(4-methoxybenzyl)-4-(trifluoromethyl)-4-vinyl-1,4-dihydro-2H-3,1-benzoxazin-2-one
Quantity
71.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
12.2 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[N:10]([CH2:11][C:12]3[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][CH:13]=3)[C:9](=[O:20])[O:8][C:7]([C:23]([F:26])([F:25])[F:24])([CH:21]=C)[C:6]=2[CH:27]=1.[O:28]=[O+][O-].[BH4-].[Na+].CC(C)=O>ClCCl.CO>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[N:10]([CH2:11][C:12]3[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][CH:13]=3)[C:9](=[O:20])[O:8][C:7]([CH2:21][OH:28])([C:23]([F:26])([F:24])[F:25])[C:6]=2[CH:27]=1 |f:2.3|

Inputs

Step One
Name
6-Bromo-1-(4-methoxybenzyl)-4-(trifluoromethyl)-4-vinyl-1,4-dihydro-2H-3,1-benzoxazin-2-one
Quantity
71.5 g
Type
reactant
Smiles
BrC=1C=CC2=C(C(OC(N2CC2=CC=C(C=C2)OC)=O)(C=C)C(F)(F)F)C1
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Step Three
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Step Four
Name
Quantity
12.2 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After the reaction solution was stirred at 0° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added
CUSTOM
Type
CUSTOM
Details
at 0° C
CUSTOM
Type
CUSTOM
Details
After the solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
the resulting residue was diluted with ethyl acetate, and 1 N hydrochloric acid
ADDITION
Type
ADDITION
Details
was added until the pH of the aqueous layer
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After the drying agent was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was crystallized from water and ethanol, whereby the objective compound (62.4 g, 87%)
CUSTOM
Type
CUSTOM
Details
was obtained as a white solid

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
BrC=1C=CC2=C(C(OC(N2CC2=CC=C(C=C2)OC)=O)(C(F)(F)F)CO)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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